2-Mercapto-5-methylbenzimidazole
Overview
Description
2-Mercapto-5-methylbenzimidazole is a heterocyclic compound with the empirical formula C8H8N2S . It is used as an additive in liquid paraffin and also in electrochemical techniques . It acts as a corrosion inhibitor for steel under highly acidic conditions .
Synthesis Analysis
The synthesis of 2-Mercapto-5-methylbenzimidazole involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .
Molecular Structure Analysis
The molecular structure of 2-Mercapto-5-methylbenzimidazole has been established and the geometrical parameters were determined at the B3LYP/6-31G (d) level of theory . The tautomeric equilibrium favours the thione tautomer .
Chemical Reactions Analysis
2-Mercapto-5-methylbenzimidazole is used as a corrosion inhibitor for steel under highly acidic conditions . The effectiveness of the heterocyclic compound can be intimately associated with its molecular structure .
Physical And Chemical Properties Analysis
2-Mercapto-5-methylbenzimidazole is a solid at 20°C . Its molecular weight is 164.23 g/mol . It is insoluble in water .
Scientific Research Applications
Corrosion Inhibition
2-Mercapto-5-methylbenzimidazole has been studied for its potential as a corrosion inhibitor. A theoretical study using Density Functional Theory (DFT) investigated its properties relevant to corrosion inhibition, showing agreement with experimental data (Obot & Obi-Egbedi, 2010). Additionally, an electrochemical study on various molecules, including 2-Mercapto-5-methylbenzimidazole, found that it can be an effective corrosion inhibitor for steels in acidic environments (Álvarez-Bustamante et al., 2009).
Electroanalytical Applications
The compound has been used in the creation of self-assembled monolayers on gold electrodes for the electroanalytical determination of chloramphenicol in pharmaceutical formulations. This application demonstrates its utility in sensitive detection methods (Codognoto et al., 2010).
Synthesis of Pharmaceuticals
2-Mercapto-5-methylbenzimidazole serves as an important intermediate in the synthesis of certain pharmaceuticals. For instance, it's required in the synthesis of omeprazole, a medication used to treat certain stomach and esophagus problems (Mahajan & Nandre, 2006).
Organic Synthesis
The compound has also been explored in organic synthesis processes. For example, 1-Methylbenzimidazol-2-yl methyl sulfone, derived from 2-mercaptobenzimidazole, is used for methylenation reactions in various aldehydes and ketones (Ando et al., 2020).
Thin Film Transistor Improvement
2-Mercapto-5-methylbenzimidazole has been used in treating SiO2 gates and Au electrodes in the production of pentacene organic thin film transistors (OTFTs), leading to improved mobility and reduced contact resistance (Pyo & Song, 2005).
Antioxidant Analysis in Rubber
It's also a subject of analytical methods for determining antioxidants in rubber products. A specific method was developed for the determination of 2-mercaptobenzimidazole type antioxidants, including 2-Mercapto-5-methylbenzimidazole, in commercial rubber products (Isama et al., 1998).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1,3-dihydrobenzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYBOJLSWJGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946421 | |
Record name | 6-Methyl-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-5-methylbenzimidazole | |
CAS RN |
27231-36-3, 2360-37-4 | |
Record name | 2-Mercapto-5-methylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27231-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methylbenzimidazoline-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27231-36-3 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231400 | |
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Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyl-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Methylbenzimidazoline-2-thione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTF5X7GCW | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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